molecular formula C23H21N5O2 B3002800 2-(4-cyclopropyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)-N-(2-methylphenyl)acetamide CAS No. 1105239-09-5

2-(4-cyclopropyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)-N-(2-methylphenyl)acetamide

Cat. No.: B3002800
CAS No.: 1105239-09-5
M. Wt: 399.454
InChI Key: SKVSOFFXUBFGIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-cyclopropyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)-N-(2-methylphenyl)acetamide is a useful research compound. Its molecular formula is C23H21N5O2 and its molecular weight is 399.454. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis and Derivative Formation : The compound is part of a novel class of pyridazin-3-one derivatives, synthesized through reactions involving 3-oxo-2-arylhydrazonopropanals and active methylene compounds. This process results in excellent yield and forms a basis for further chemical transformations to create various heterocyclic compounds, demonstrating the compound's versatility in synthetic chemistry (Ibrahim & Behbehani, 2014).
  • Structural Analysis and Energy Frameworks : Detailed structural analysis using techniques like X-ray crystallography, density functional theory calculations, and Hirshfeld surface analysis has been conducted to understand the compound's molecular structure and intermolecular interactions. This research highlights its potential in material science and pharmaceutical applications (Sallam et al., 2021).

Biological and Pharmacological Potential

  • Inhibitory Activities : Research into similar pyrazolo[3,4-d]pyrimidones has shown that these compounds can act as specific inhibitors for certain enzymes, suggesting potential in the development of drugs for treating various diseases, including cognitive impairment and neurodegenerative disorders (Li et al., 2016).
  • Antimicrobial and Antioxidant Properties : Some derivatives have been synthesized and evaluated for antimicrobial and antioxidant activities, indicating the compound's potential use in developing new antimicrobial agents (Bondock et al., 2008).

Radiopharmaceutical Applications

  • Imaging and Radioligand Synthesis : Derivatives of this compound have been used in synthesizing radioligands for imaging translocator proteins, demonstrating its potential application in diagnostic imaging and nuclear medicine (Dollé et al., 2008).

Process Improvements and Synthesis Optimization

  • Pilot Plant Scale Synthesis : Studies have detailed process improvements in synthesizing related compounds, such as FR166124, at the pilot plant scale. These improvements have implications for large-scale production and industrial applications of similar compounds (Zanka, Itoh & Kuroda, 1999).

Properties

IUPAC Name

2-(4-cyclopropyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O2/c1-15-7-5-6-10-19(15)25-20(29)14-27-23(30)22-18(21(26-27)16-11-12-16)13-24-28(22)17-8-3-2-4-9-17/h2-10,13,16H,11-12,14H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKVSOFFXUBFGIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN2C(=O)C3=C(C=NN3C4=CC=CC=C4)C(=N2)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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